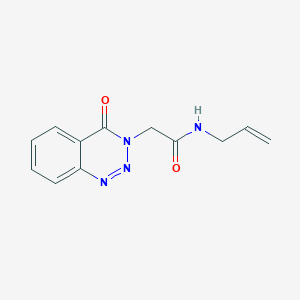

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(prop-2-en-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(prop-2-en-1-yl)acetamide: is a synthetic organic compound that belongs to the class of benzotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(prop-2-en-1-yl)acetamide typically involves the following steps:

Formation of the Benzotriazine Core: The benzotriazine core can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Acetamide Group: The acetamide group is introduced through an acylation reaction, where an acyl chloride or anhydride reacts with the amine group on the benzotriazine core.

Allylation: The final step involves the allylation of the acetamide group using an allyl halide in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the benzotriazine ring, potentially converting it to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the allyl group, where nucleophiles such as thiols or amines can replace the allyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like thiols (R-SH) or amines (R-NH2) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Alcohol derivatives.

Substitution: Thioethers or amines.

Scientific Research Applications

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(prop-2-en-1-yl)acetamide: has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for screening purposes.

Mechanism of Action

The mechanism of action of 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-methylacetamide

- 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-ethylacetamide

- 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-propylacetamide

Uniqueness

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(prop-2-en-1-yl)acetamide: is unique due to the presence of the allyl group, which imparts distinct reactivity and potential for further functionalization compared to its analogs with alkyl groups.

Biological Activity

The compound 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-(prop-2-en-1-yl)acetamide is a derivative of benzotriazine and has garnered attention due to its potential biological activities. This article explores its biological properties, synthesis, and applications based on available literature and research findings.

The compound's chemical structure includes a benzotriazine moiety which is known for various biological activities. Its molecular formula is C12H14N4O2, with a molecular weight of approximately 246.27 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₄O₂ |

| Molecular Weight | 246.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities including antimicrobial, antitumor, and anti-inflammatory effects.

Antimicrobial Activity

Studies have shown that benzotriazine derivatives possess significant antimicrobial properties. For instance, compounds containing the benzotriazine core have been tested against various bacterial strains and fungi. The mechanism often involves the inhibition of bacterial cell wall synthesis.

Antitumor Activity

Research published in peer-reviewed journals highlights the cytotoxic effects of benzotriazine derivatives on cancer cell lines. The compound has demonstrated the ability to induce apoptosis in tumor cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

Benzotriazine derivatives have also been evaluated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to their therapeutic potential in treating inflammatory diseases.

Case Studies

Several studies have provided insights into the biological activities of benzotriazine derivatives:

- Antimicrobial Efficacy : A study demonstrated that a related benzotriazine compound showed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of standard antibiotics.

- Antitumor Mechanism : In vitro studies on cancer cell lines revealed that treatment with a benzotriazine derivative led to a reduction in cell viability by over 50% at concentrations above 10 μM after 48 hours.

- Inflammation Model : In animal models of inflammation, administration of a related compound resulted in a significant decrease in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Properties

IUPAC Name |

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c1-2-7-13-11(17)8-16-12(18)9-5-3-4-6-10(9)14-15-16/h2-6H,1,7-8H2,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTLOMVWVIEKKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CN1C(=O)C2=CC=CC=C2N=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.